

An In-depth Technical Guide to Didodecyl 3,3'-sulphinylbispropionate

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Compound of Interest

Compound Name: *Didodecyl 3,3'-sulphinylbispropionate*

Cat. No.: *B091502*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Didodecyl 3,3'-sulphinylbispropionate**, a long-chain dialkyl sulfoxide. The document details its chemical and physical properties, outlines protocols for its synthesis and characterization, and explores its hypothesized function as a secondary antioxidant, drawing comparisons to its well-documented thioether analog.

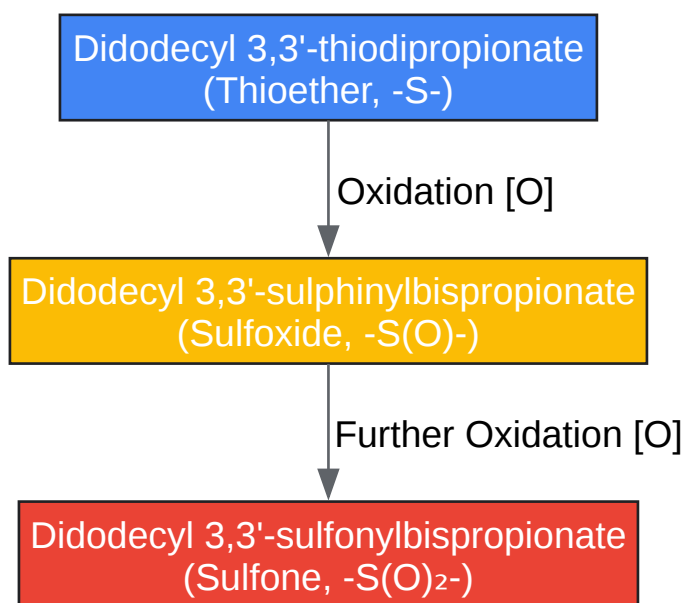
Chemical and Physical Properties

Didodecyl 3,3'-sulphinylbispropionate is an organosulfur compound characterized by a central sulfinyl group flanked by two propionate chains, each esterified with a dodecyl (lauryl) alcohol. The sulfinyl group, an intermediate oxidation state for sulfur, imparts distinct polarity and chemical reactivity to the molecule.^[1] Its molecular weight and other key physical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₅₈ O ₅ S	[2][3][4][5]
Molecular Weight	530.84 g/mol	[3][5]
CAS Number	17243-14-0	[1][2][3]
Density	0.982 g/cm ³	[2][6]
Boiling Point	628.6 °C at 760 mmHg	[2][6]
Flash Point	333.9 °C	[2][6]
Appearance	White to slightly yellowish powder/solid	[7]

Relationship to Thioether and Sulfone Analogs

Didodecyl 3,3'-sulphinylbispropionate is the direct sulfoxide oxidation product of Didodecyl 3,3'-thiodipropionate (DDTDP), a widely used secondary antioxidant in the polymer industry.[8] [9] Further oxidation yields the corresponding sulfone. Understanding this relationship is key to postulating its function, as the sulfoxide represents an intermediate state in the oxidative stabilization pathway of its thioether precursor.[1]



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Fig. 1: Oxidation states of Didodecyl 3,3'-dithiobispropionate analogs.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and functional assessment of **Didodecyl 3,3'-sulfinylbispropionate**. These protocols are based on established chemical principles and methods reported for structurally analogous compounds.

Protocol 1: Synthesis via Fischer Esterification

The principal laboratory-scale synthesis involves the acid-catalyzed esterification of 3,3'-Sulfinylbispropionic acid with dodecanol.^[1]

Materials:

- 3,3'-Sulfinylbispropionic acid
- Dodecanol (Lauryl alcohol), >2 molar equivalents
- Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
- Toluene (or other suitable solvent for azeotropic water removal)
- 5% Sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Rotary evaporator
- Reflux apparatus with Dean-Stark trap

Procedure:

- To a round-bottom flask, add 3,3'-Sulfinylbispropionic acid (1.0 eq), dodecanol (2.2 eq), and toluene.

- Equip the flask with a Dean-Stark trap and a reflux condenser.
- Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
- Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
- Continue the reaction until no more water is collected, typically several hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude ester by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Structural Characterization

Confirmation of the molecular structure is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. NMR Spectroscopy Analysis:

- Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl_3).
- ^1H NMR: Acquire a proton NMR spectrum. Expected signals include:
 - A triplet around 0.88 ppm corresponding to the terminal methyl ($-\text{CH}_3$) groups of the dodecyl chains.

- A broad multiplet around 1.26 ppm for the internal methylene ($-(CH_2)_9-$) groups.
- A triplet around 4.1-4.2 ppm for the methylene protons adjacent to the ester oxygen ($-O-CH_2-$).
- Multiplets in the range of 2.8-3.2 ppm for the methylene protons adjacent to the sulfoxide group ($-CH_2-S(O)-CH_2-$).
- ^{13}C NMR: Acquire a carbon-13 NMR spectrum. Expected signals include distinct peaks for the carbonyl carbon ($C=O$) around 170-172 ppm, the carbon adjacent to the ester oxygen ($-O-C H_2$) around 65 ppm, and carbons adjacent to the sulfoxide group around 50 ppm.
- 2D NMR (COSY, HSQC): Perform 2D NMR experiments to confirm proton-proton and proton-carbon correlations and finalize the structural assignment.

B. Mass Spectrometry Analysis:

- Method: Use Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- Analysis: Infuse the sample into the mass spectrometer.
- Expected Result: The primary ion observed should be the protonated molecule $[M+H]^+$ or the sodium adduct $[M+Na]^+$, corresponding to m/z values of approximately 531.85 and 553.83, respectively. High-resolution mass spectrometry can be used to confirm the elemental composition.^[6]

Protocol 3: Assessment of Antioxidant Activity

The antioxidant potential can be evaluated by its ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

- **Didodecyl 3,3'-sulphinylbispropionate**

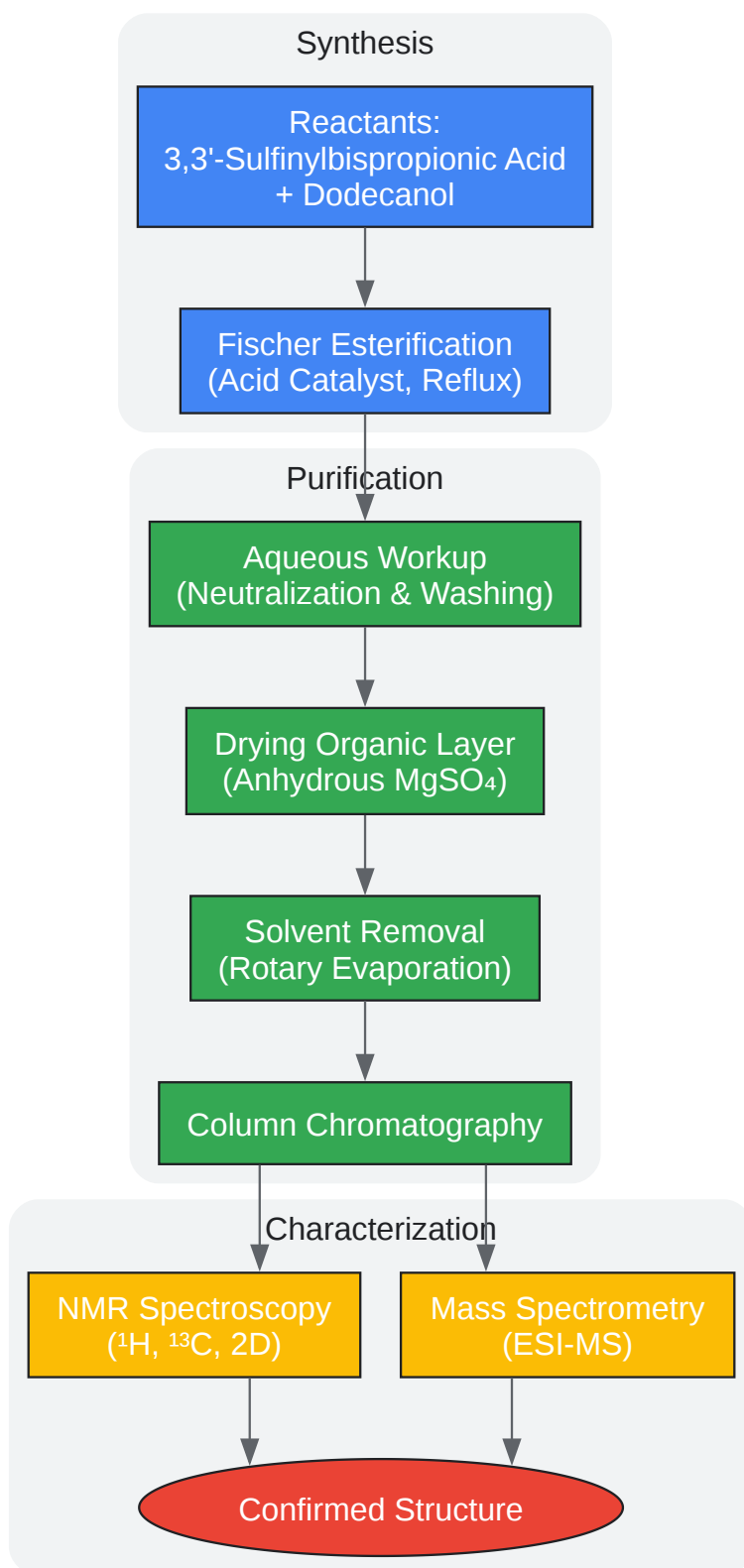
- DPPH solution in methanol (e.g., 0.1 mM)
- Methanol (spectroscopic grade)
- UV-Vis Spectrophotometer

Procedure:

- Prepare a stock solution of the test compound in methanol.
- Prepare a series of dilutions from the stock solution.
- In a cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compound solution.
- Prepare a control sample containing only the DPPH solution and methanol.
- Incubate the mixtures in the dark at room temperature for 30 minutes.
- Measure the absorbance of each solution at the characteristic wavelength of DPPH (approx. 517 nm).
- Calculate the percentage of radical scavenging activity for each concentration using the formula:
 - $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
- The results can be used to determine the EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.^[4]

Synthesis and Characterization Workflow

The overall process from synthesis to final product confirmation follows a logical experimental workflow, ensuring the purity and identity of the target compound.

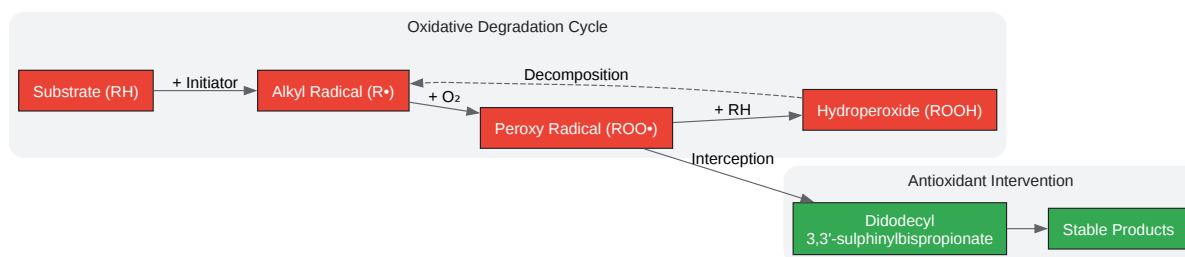


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Fig. 2: Experimental workflow for synthesis and characterization.

Hypothesized Antioxidant Mechanism

While its thioether analog (DDTDP) is a known hydroperoxide decomposer, sulfoxides can also participate in antioxidant processes. One proposed mechanism involves a Cope-type elimination to form a sulfenic acid, which is a highly reactive radical-trapping species.^[1] This suggests that **Didodecyl 3,3'-sulphinylbispropionate** may function as a secondary antioxidant, capable of neutralizing harmful peroxy radicals that propagate oxidative degradation in materials and biological systems.



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Fig. 3: Hypothesized interception of the autoxidation cycle.

Conclusion

Didodecyl 3,3'-sulphinylbispropionate is a molecule of interest due to its structural relationship with known industrial antioxidants. The data and protocols presented in this guide provide a foundational framework for researchers to synthesize, characterize, and evaluate the functional properties of this compound. Its role as an intermediate in the oxidation of DDTDP and its potential for independent antioxidant activity make it a compelling subject for further investigation in materials science and drug development, particularly in contexts where mitigating oxidative stress is critical.

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